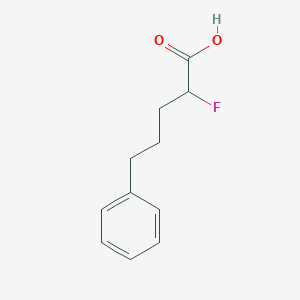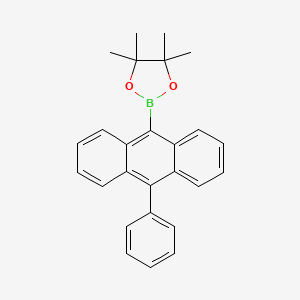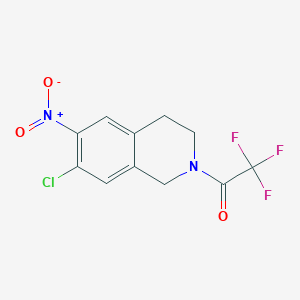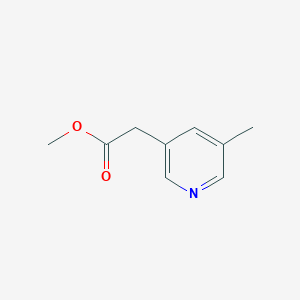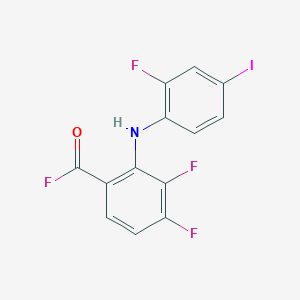![molecular formula C10H4Cl2N2OS B1457246 2,4-Dichlor-5-(2-Furyl)thieno[2,3-d]pyrimidin CAS No. 1428141-39-2](/img/structure/B1457246.png)
2,4-Dichlor-5-(2-Furyl)thieno[2,3-d]pyrimidin
Übersicht
Beschreibung
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H4Cl2N2OS and its molecular weight is 271.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Pyrimidine, einschließlich „2,4-Dichlor-5-(2-Furyl)thieno[2,3-d]pyrimidin“, haben eine Reihe pharmakologischer Wirkungen gezeigt, darunter auch entzündungshemmende Eigenschaften . Es ist bekannt, dass sie die Expression und Aktivität bestimmter essentieller Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear factor κB, Leukotriene und einige Interleukine hemmen .
Antioxidative Anwendungen
Pyrimidine sind auch für ihre antioxidativen Eigenschaften bekannt . Sie können schädliche freie Radikale im Körper neutralisieren und so oxidativen Stress und damit verbundene Krankheiten verhindern.
Antibakterielle Anwendungen
Pyrimidine haben antibakterielle Eigenschaften gezeigt . Sie können das Wachstum bestimmter Bakterien hemmen und sind daher möglicherweise für die Entwicklung neuer antibakterieller Medikamente geeignet.
Antivirale Anwendungen
Pyrimidine, einschließlich „this compound“, haben antivirale Eigenschaften gezeigt . Sie können die Replikation bestimmter Viren hemmen, was sie möglicherweise für die Entwicklung neuer antiviraler Medikamente geeignet macht.
Antifungal Anwendungen
Pyrimidine haben antimykotische Eigenschaften gezeigt . Sie können das Wachstum bestimmter Pilze hemmen und sind daher möglicherweise für die Entwicklung neuer Antimykotika geeignet.
Antituberkulose Anwendungen
Pyrimidine haben antituberkulose Eigenschaften gezeigt . Sie können das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das Tuberkulose verursacht, hemmen, was sie möglicherweise für die Entwicklung neuer Antituberkulosemittel geeignet macht.
Verwendung als Zwischenprodukte bei der Arzneimittelsynthese
“this compound” ist ein aktives Zwischenprodukt, das für die Synthese neuer Antitumormedikamente unerlässlich ist . Die beiden Chloratome in dieser Verbindung sind leicht durch andere funktionelle Gruppen zu ersetzen, wodurch verschiedene Einheiten entstehen .
Forschung und Entwicklung
“this compound” ist für pharmazeutische Tests verfügbar . Es kann in Forschung und Entwicklung eingesetzt werden, um seine Eigenschaften und möglichen Anwendungen genauer zu untersuchen.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2OS/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZMVNZNAIHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
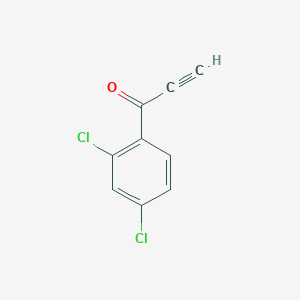

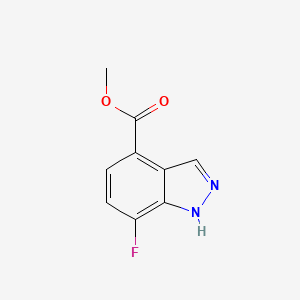
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
